molecular formula C8H8N2O2 B13739012 N-(p-Nitrophenyl)aziridine CAS No. 30855-79-9

N-(p-Nitrophenyl)aziridine

Cat. No.: B13739012
CAS No.: 30855-79-9
M. Wt: 164.16 g/mol
InChI Key: SPKDLNYKWOQRBU-UHFFFAOYSA-N
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Description

N-(p-Nitrophenyl)aziridine is an organic compound belonging to the class of aziridines, characterized by a highly strained three-membered heterocyclic ring. This ring strain confers significant reactivity, making it a potent alkylating agent . As part of the nitrophenylaziridine family, it is structurally related to known antitumor agents and is primarily investigated for its cytotoxic properties . Its mechanism of action is attributed to its ability to function as an electrophile, readily undergoing ring-opening reactions with nucleophilic sites in biological macromolecules, such as DNA. This alkylating activity can disrupt crucial cellular processes, leading to cell death . Consequently, the core research value of this compound lies in its application as a building block in medicinal chemistry for the development of novel therapeutic agents and as a tool compound in biochemical studies to investigate mechanisms of alkylation . Researchers also utilize this compound and its derivatives in the synthesis of more complex molecules and as a monomer in polymer chemistry, where its ring strain can be exploited in ring-opening reactions . It is critical to handle this compound with extreme care. Aziridines are highly toxic, flammable, and mutagenic . This product is intended for research purposes only in a controlled laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30855-79-9

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

1-(4-nitrophenyl)aziridine

InChI

InChI=1S/C8H8N2O2/c11-10(12)8-3-1-7(2-4-8)9-5-6-9/h1-4H,5-6H2

InChI Key

SPKDLNYKWOQRBU-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for N P Nitrophenyl Aziridine and Its Derivatives

Classical Approaches to Aziridine (B145994) Synthesis Relevant to N-Substituted Systems

Several classical methods for aziridine synthesis have been established, which are broadly applicable to N-substituted systems, including N-aryl aziridines. These methods typically involve intramolecular cyclization reactions.

Gabriel-Cromwell Reaction: This method involves the reaction of a β-bromoamine with a base to induce intramolecular cyclization. For N-substituted systems, the synthesis starts with the addition of a primary amine, such as p-nitroaniline, to an α,β-unsaturated carbonyl compound, followed by bromination and subsequent ring closure. The Gabriel-Cromwell reaction has been successfully used to synthesize N-sugar substituted chiral aziridines. nih.gov

Wenker Synthesis: The Wenker synthesis is a two-step process that converts a β-amino alcohol into an aziridine. baranlab.org The first step is the esterification of the alcohol with sulfuric acid, followed by treatment with a base to facilitate the intramolecular nucleophilic substitution, where the amino group displaces the sulfate (B86663) ester. This method is particularly useful for the industrial synthesis of aziridine itself but can be adapted for N-substituted β-amino alcohols to yield N-substituted aziridines.

Hoch-Campbell Reaction: This reaction produces aziridines from ketoximes through treatment with an excess of Grignard reagents. researchgate.netyoutube.com The mechanism is thought to involve the formation of a transient nitrene intermediate, which then undergoes cyclization. While primarily used for C-substituted aziridines, its principles of cyclization are relevant to the broader field of aziridine synthesis. researchgate.net

Table 1: Comparison of Classical Aziridine Synthesis Methods
MethodStarting MaterialsKey ReagentsGeneral Applicability
Gabriel-Cromwellα,β-Unsaturated carbonyl, Primary amineBromine, BaseGood for N-aryl and C-substituted aziridines.
Wenkerβ-Amino alcoholSulfuric acid, BaseApplicable to N-substituted systems if starting with an N-substituted amino alcohol.
Hoch-CampbellKetoximeGrignard Reagent (e.g., RMgX)Primarily yields C-substituted aziridines.

Advanced Synthetic Routes to N-(p-Nitrophenyl)aziridine

Modern synthetic chemistry has focused on developing more efficient, selective, and sustainable methods for constructing aziridine rings. These advanced routes often employ catalytic systems to achieve high levels of stereocontrol and adhere to the principles of green chemistry.

Catalytic Asymmetric Synthesis Approaches for N-(p-Nitrophenyl)aziridines

The synthesis of enantiomerically pure aziridines is of great importance, as the stereochemistry of bioactive molecules is crucial to their function. Catalytic asymmetric synthesis provides a direct route to chiral aziridines, often with high enantioselectivity. nih.govscispace.commsu.edu

One prominent approach involves the reaction of imines with diazo compounds, catalyzed by chiral Brønsted acids or Lewis acids. nih.govscispace.com For instance, catalysts derived from VANOL and VAPOL ligands have shown high efficiency and enantioselectivity in the aziridination of N-benzhydryl imines with ethyl diazoacetate. msu.edu

Another powerful method is the catalytic asymmetric aziridination of olefins. rsc.org This often involves a nitrene transfer reaction where a chiral catalyst controls the facial selectivity of the nitrene addition to the double bond. Copper complexes with chiral bis(oxazoline) ligands have been used for the aziridination of styrene (B11656). rsc.org Studies have shown that using [N-(p-nitrophenylsulfonyl)imino]phenyliodinane (PhI=NNs) as the nitrene donor can achieve enantiomeric excesses (ee) of ≥ 90% and high yields (≥ 85%). rsc.org Similarly, rhodium(II) catalysts bearing chiral ligands have been employed for enantioselective aziridination, achieving an ee of up to 73% with certain olefins. researchgate.net

Table 2: Examples of Catalytic Asymmetric Aziridination
Catalyst SystemNitrene/Carbene SourceSubstrateYieldEnantiomeric Excess (ee)Reference
CuHY / Chiral Bis(oxazoline)PhI=NNsStyrene≥ 85%≥ 90% rsc.org
[Rh2{(R)-(-)-bnp}4]PhI=NNscis-β-methylstyreneNot specified73% researchgate.net
VANOL-derived Brønsted AcidEthyl diazoacetateN-benzhydryl imineExcellentHigh msu.edu

Green Chemistry Principles in this compound Synthesis

Adherence to green chemistry principles is crucial for developing sustainable synthetic processes. This includes the use of non-toxic reagents, recyclable catalysts, and solvent-free conditions or environmentally benign solvents.

Solvent-free synthesis under microwave irradiation has been explored for the preparation of N-phenyl aziridine using an Algerian montmorillonite (B579905) clay (Maghnite) as a green and ecological catalyst. This approach offers high yields in short reaction times. Furthermore, the development of recyclable catalysts, such as quaternary ammonium (B1175870) bromide functionalized polyethylene (B3416737) glycol, has enabled the efficient synthesis of related heterocycles like oxazolidinones from aziridines and CO2 under solvent-free conditions. acs.org Iron-catalyzed aziridination of alkenes using hydroxylamine (B1172632) derivatives as clean nitrene sources also represents a move towards more sustainable metal catalysis, offering high yields with low catalyst loading. rsc.org

Nitrene Transfer Reactions for this compound Formation

Nitrene transfer to olefins is one of the most direct and powerful methods for forming aziridines. nih.gov This reaction involves the formal [2+1] cycloaddition of a nitrene equivalent to an alkene. For the synthesis of this compound, the required p-nitrophenylnitrene can be generated from various precursors.

A significant advancement is the direct use of anilines, such as p-nitroaniline, as the nitrene source. nih.gov Rhodium(II) carboxylate catalysts, like Rh₂(esp)₂, can facilitate the intermolecular aziridination of a wide range of olefins using anilines in the presence of an iodine(III) oxidant like iodosobenzene (B1197198) or PIFA. nih.govrsc.org This method is stereospecific, chemo- and diastereoselective, and avoids the need to pre-synthesize activated nitrene precursors like azides or iminoiodinanes. nih.gov

Aryl azides are also common nitrene precursors that release dinitrogen gas as the only byproduct, making them an atom-economical choice. nih.govresearchgate.net The decomposition of these azides to generate the reactive nitrene species can be achieved thermally, photochemically, or, more commonly, using transition metal catalysts. nih.govnih.govresearchgate.net Ruthenium and cobalt complexes have been designed to catalyze asymmetric nitrene transfer from azides under mild conditions. nih.govcore.ac.ukusf.edu

Table 3: Common Precursors for Nitrene Transfer Reactions
Nitrene PrecursorTypical CatalystKey FeaturesReference
p-Nitroaniline (+ Oxidant)Rh₂(II) complexes (e.g., Rh₂(esp)₂)Direct use of anilines; stereospecific and selective. nih.gov
Aryl Azides (e.g., p-nitrophenyl azide)Ru, Co, Fe, Cu complexesAtom-economical (N₂ byproduct); versatile. nih.govresearchgate.net
Iminoiodinanes (e.g., PhI=NNs)Rh(II), Cu(I/II) complexesHighly reactive; often used in asymmetric catalysis. rsc.orgresearchgate.net
Hydroxylamine DerivativesRh(II), Fe(II) complexesClean aminating agents; suitable for unactivated olefins. rsc.orgnih.gov

Synthesis of Functionalized this compound Derivatives

The synthesis of aziridines with substituents on the carbon atoms of the ring allows for the creation of more complex and diverse molecular architectures.

Strategies for Substituent Introduction on the Aziridine Ring

The most straightforward strategy for introducing substituents onto the aziridine ring is to perform the aziridination reaction on a pre-functionalized olefin. nih.gov For example, using the Rh₂(II)-catalyzed nitrene transfer from p-nitroaniline, various substituted olefins, including cyclic, acyclic, di-, tri-, and even tetrasubstituted alkenes, can be converted into the corresponding C-substituted N-(p-nitrophenyl)aziridines. nih.gov This approach allows for the direct incorporation of existing stereocenters and functional groups into the final azirridine product. For example, (Z)-olefins stereospecifically provide cis-substituted aziridines. nih.gov

A less common alternative is the direct functionalization of a pre-formed aziridine ring. While challenging due to the ring's reactivity, methods for C-H activation or metalation of the aziridine ring followed by reaction with an electrophile could potentially be employed. However, the primary route to functionalized derivatives remains the use of substituted starting materials in the ring-forming reaction. Once formed, the strained aziridine ring is a versatile intermediate for further transformations through regioselective ring-opening reactions, which provides access to a wide array of β-functionalized amines. nih.govmdpi.com

Modification of the Nitrophenyl Moiety

The this compound scaffold contains a highly versatile functional group in the form of the aromatic nitro group. This group's strong electron-withdrawing nature not only influences the properties of the aziridine ring but also serves as a synthetic handle for a variety of chemical transformations. These modifications allow for the generation of a diverse library of N-aryl aziridine derivatives, enabling structure-activity relationship studies and the development of compounds with tailored electronic and biological properties. The primary modifications of the nitrophenyl moiety focus on the reduction of the nitro group and nucleophilic aromatic substitution.

Reduction of the Nitro Group

The most prevalent and synthetically useful modification of the p-nitrophenyl group is its reduction to a p-aminophenyl group. The resulting N-(p-aminophenyl)aziridine is a valuable intermediate, as the primary amine can undergo a wide array of subsequent reactions, such as acylation, alkylation, diazotization, and sulfonylation. The conversion of the nitro group to an amine significantly alters the electronic character of the N-aryl substituent, changing it from strongly electron-withdrawing to strongly electron-donating.

Common methods for this reduction include catalytic hydrogenation and chemical reduction using reagents like hydrazine (B178648) hydrate (B1144303) with a metal catalyst.

Catalytic Hydrogenation: Catalytic hydrogenation is a clean and efficient method for reducing nitroarenes. This process typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. For instance, the selective hydrogenation of a nitro group in the presence of other reducible functional groups has been demonstrated using palladium on silica (B1680970) (Pd/SiO₂) catalysts in flow chemistry systems. rsc.orgmit.edu This method offers high chemoselectivity, converting the nitro group to a primary amine without affecting other parts of the molecule, such as aromatic rings. mit.edu

CatalystReductantSubstrate ExampleProductYield (%)Reference
Pd/SiO₂H₂N-4-nitrophenyl nicotinamideN-4-aminophenyl nicotinamide>99 rsc.orgmit.edu

Chemical Reduction: A widely used laboratory-scale method for the reduction of aromatic nitro groups is the use of hydrazine hydrate in the presence of a catalyst like Raney nickel. This procedure is effective for the synthesis of aryl-substituted aza-compounds. The reaction involves refluxing the nitro-derivative with hydrazine hydrate and the catalyst in an alcohol solvent. isuct.ru This method has proven successful for the reduction of various 4-nitrophenyl substituted azacrown ethers, affording the corresponding 4-aminophenyl derivatives in excellent yields. isuct.ru Given the structural similarities, this protocol is directly applicable to this compound.

SubstrateProductYield (%)Reference
7-(4-Nitrophenyl)-1,4,10-trioxa-7,13-diazacyclopentadecane7-(4-Aminophenyl)-1,4,10-trioxa-7,13-diazacyclopentadecane92 isuct.ru
16-(4-Nitrophenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane16-(4-Aminophenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane96 isuct.ru
N-(4-Nitrophenyl)morpholineN-(4-Aminophenyl)morpholine94 isuct.ru
N-(4-Nitrophenyl)piperidineN-(4-Aminophenyl)piperidine95 isuct.ru

Other potential, though less common, reduction pathways include photoreduction, which can lead to nitroso or fully reduced amino products depending on the reaction conditions and the presence of donor molecules. iaea.orgresearchgate.net

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the nitrophenyl ring makes it susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org This type of reaction typically requires the presence of strong electron-withdrawing groups, such as the nitro group, positioned ortho or para to a suitable leaving group (e.g., a halide). libretexts.org The reaction proceeds via the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govnih.gov

While this compound itself does not possess a typical leaving group other than the nitro group, related substrates like p-nitrofluorobenzene readily react with amine nucleophiles to form N-aryl products. isuct.ru In principle, if other leaving groups were present on the phenyl ring of this compound at the ortho position, they would be highly activated towards substitution by various nucleophiles.

Furthermore, under specific conditions, the nitro group itself can act as a leaving group in SNAr reactions, although this is less common than halide displacement. rsc.org More advanced methodologies have also been developed, such as radical-induced denitration coupled with dearomatization, which allows for the replacement of the nitro group and simultaneous construction of complex spirocyclic systems. rsc.org These approaches represent powerful, though specialized, methods for the profound modification of the nitrophenyl moiety.

Reactivity and Reaction Mechanisms of N P Nitrophenyl Aziridine

Electrophilic Ring-Opening Reactions of N-(p-Nitrophenyl)aziridine

While less common than nucleophilic ring-opening, electrophilic attack on the nitrogen atom of this compound can initiate ring-opening. The lone pair of electrons on the nitrogen atom can be targeted by electrophiles, although its nucleophilicity is significantly reduced by the electron-withdrawing p-nitrophenyl group.

In the presence of acids, the nitrogen atom of the aziridine (B145994) ring can be protonated, forming a highly reactive aziridinium (B1262131) ion. google.com This protonation makes the ring much more susceptible to cleavage. The subsequent ring-opening can proceed via an SN1 or SN2-type mechanism, depending on the substitution pattern of the aziridine and the reaction conditions. For N-acyl-2,2-dimethylaziridines, treatment with concentrated sulfuric acid leads to isomerization and the formation of oxazolines. ias.ac.in However, in aqueous sulfuric acid, a mixture of products including oxazolines, amidoalcohols, and allylamides can be formed, with the product distribution depending on the acidity of the medium. ias.ac.in The acid-catalyzed ring-opening of aziridines embedded in peptide structures has also been demonstrated, highlighting the utility of this reaction in more complex molecular systems. rsc.org

For instance, the acid-catalyzed hydrolysis of N-benzoyl-9-azabicyclo[6.1.0]non-4-ene has been studied to understand the conformational dependencies of the reaction mechanism. researchgate.net In general, for non-activated aziridines, a strong acid catalyst is required to facilitate the ring-opening process. nih.govd-nb.info The formation of the aziridinium ion enhances the electrophilicity of the ring carbons, allowing even weak nucleophiles to open the ring. google.com

Nucleophilic Ring-Opening Reactions of this compound

Nucleophilic ring-opening is the most characteristic reaction of aziridines, including this compound. The electron-withdrawing p-nitrophenyl group activates the aziridine ring, making the carbon atoms more electrophilic and thus more susceptible to attack by nucleophiles. clockss.orgnih.gov This activation facilitates the cleavage of the strained C-N bond. A wide array of nucleophiles, including halides, amines, thiols, and carbon nucleophiles, have been successfully employed in these reactions. rsc.orgnih.gov

The general mechanism is considered to be an SN2-type process, where the nucleophile attacks one of the ring carbons, leading to inversion of stereochemistry at the point of attack. nih.gov The reactivity of the aziridine towards nucleophiles is significantly enhanced by the presence of an activating group on the nitrogen, which helps to stabilize the developing negative charge and makes the nitrogen a better leaving group. nih.govd-nb.info

The regioselectivity of nucleophilic ring-opening in substituted N-(p-nitrophenyl)aziridines is a critical aspect of their reactivity. In aziridines with different substituents on the carbon atoms, the incoming nucleophile can attack either the more substituted or the less substituted carbon. For N-acyl substituted aziridines, nucleophiles like azide (B81097), halide, or cyanide tend to attack the more hindered carbon atom. nih.govd-nb.info In contrast, alcohol nucleophiles often favor attack at the less hindered carbon. nih.govd-nb.info

The stereochemistry of the ring-opening is typically stereospecific, proceeding with inversion of configuration at the carbon atom that is attacked by the nucleophile, which is consistent with an SN2 mechanism. However, racemization can sometimes occur under basic conditions at high temperatures due to base-catalyzed racemization of the initially formed product. nih.gov

A study on the rearrangement of a chiral N-p-nitrobenzoyl aziridine with sodium iodide showed that the reaction was regiospecific, with the iodide ion exclusively attacking the C-2 position. cdnsciencepub.com The stereoselectivity of the reaction was also investigated, leading to a mixture of cis- and trans-2-oxazolines. cdnsciencepub.com

Table 1: Regioselectivity of Nucleophilic Ring-Opening of Activated Aziridines

Activating Group Nucleophile Position of Attack Product Type Reference
N-p-nitrobenzoyl Iodide C-2 (more hindered) 2-oxazolines cdnsciencepub.com
N-acyl Azide, Halide, Cyanide More hindered carbon α-Amino acid derivatives nih.govd-nb.info
N-acyl Alcohols Less hindered carbon β-Amino ether nih.govd-nb.info
N-sulfonyl Trimethylsilyl azide C-2 Ring-opened product researchgate.net

The solvent can have a significant impact on the rate and outcome of nucleophilic ring-opening reactions of aziridines. Polar solvents can stabilize the charged transition states involved in the reaction, potentially accelerating the reaction rate. The choice of solvent can also influence the regioselectivity of the ring-opening.

In a study of the reaction of an N-p-anisoyl aziridine, it was found to be more sensitive to nucleophilic attack compared to its p-nitrobenzoyl analog, readily undergoing ring-opening with methanol. cdnsciencepub.com The use of different solvents can also affect the equilibrium between different products, as seen in the sodium iodide-catalyzed rearrangement of an N-p-nitrobenzoyl aziridine where the ratio of cis- and trans-oxazolines was influenced by the reaction conditions. cdnsciencepub.com In the context of enantioselective ring-opening reactions, changing the solvent from dichloromethane (B109758) to dichloroethane was shown to increase the enantiomeric excess of the product. acs.org The use of nonpolar and polar solvents can significantly alter both the yield and enantioselectivity of the reaction. acs.org

Rearrangement Reactions Involving this compound

N-(p-Nitrophenyl)aziridines can undergo various rearrangement reactions, often initiated by heat or catalysts. These rearrangements can lead to the formation of other heterocyclic systems or open-chain compounds.

One notable rearrangement is the conversion of N-acyl aziridines into 2-oxazolines. This reaction can be catalyzed by nucleophiles like sodium iodide in a solvent such as acetone. cdnsciencepub.com The reaction proceeds via a regiospecific nucleophilic attack at a ring carbon, followed by intramolecular cyclization. In some cases, an intermediate iodoamide can be isolated at lower temperatures. cdnsciencepub.com The nature of the N-acyl group can influence the course of the rearrangement; for example, an N-p-anisoyl substituent can prevent the formation of side products observed with an N-p-nitrobenzoyl group. cdnsciencepub.com

Another example involves the regio- and stereo-controlled rearrangement of N-4-nitrophenyl-2-benzoyl-3-(4-Cl phenyl)aziridine to an unsaturated N-nitrobenzamide derivative. researchgate.net Aziridines are known to be versatile precursors for various transformations including ring openings, expansions, and rearrangements. nih.gov

Cycloaddition Reactions of this compound and its Precursors

N-(p-Nitrophenyl)aziridines and their precursors can participate in cycloaddition reactions, most notably [3+2] cycloadditions. Thermal or photochemical ring-opening of aziridines can generate azomethine ylides, which are 1,3-dipoles. These ylides can then react with various dipolarophiles (such as alkenes or alkynes) to form five-membered heterocyclic rings. nih.govresearchgate.net

For example, the thermolysis of an N-unsubstituted aziridine, dimethyl 3-[(4-nitro)phenyl]aziridine-2,2-dicarboxylate, in toluene (B28343) resulted in a partial fragmentation/cycloaddition process to yield an oxazolidine, albeit in low yield. nih.govmdpi.com The versatility of these 1,3-dipolar cycloaddition reactions provides a general synthetic route to various linked heterocycles. researchgate.net

Additionally, the precursors to N-(p-nitrophenyl)aziridines can be involved in cycloaddition reactions. For instance, the reaction of [N-(p-nitrophenylsulfonyl)imino]phenyliodinane with styrene (B11656) in the presence of a copper catalyst leads to the formation of the corresponding aziridine. researchgate.net The uncatalyzed 1,3-cycloaddition between 4-nitrophenyl azide and α-methylstyrene can form a triazoline, which can act as an inhibitor in certain catalytic cycles. rsc.org

Radical Reactions and Pathways in this compound Chemistry

The chemistry of this compound and its derivatives extends into the realm of radical reactions, although these pathways are often complex and compete with other reaction mechanisms. The presence of the electron-withdrawing p-nitrophenyl group significantly influences the stability and reactivity of potential radical intermediates. Research in this area has explored radical-mediated polymerization and ring-opening reactions, often initiated photochemically or through catalysis.

Polymerization Reactions

Attempts to polymerize N-substituted aziridines, particularly those activated by sulfonyl groups, have provided some insights into potential radical pathways. For instance, studies on the polymerization of N-((p-nitrophenyl)sulfonyl)aziridine (pNsAz) have been conducted. Upon heating, pNsAz was observed to form an insoluble white powder in all polymerization attempts, which can be indicative of uncontrolled cross-linking, a process that can sometimes involve radical mechanisms. rsc.orgresearchgate.net In contrast, its ortho-isomer, N-((o-nitrophenyl)sulfonyl)aziridine (oNsAz), was found to be soluble in solvents like DMF and DMSO and susceptible to spontaneous anionic polymerization. researchgate.net

While anionic and cationic ring-opening polymerizations are more commonly documented for aziridines, radical polymerization has been achieved for certain derivatives. rsc.org For example, 2-Methyl-N-(4-styrenesulfonyl) aziridine has been shown to undergo radical polymerization, after which the pending sulfonyl aziridine groups could be further modified. rsc.org Although not directly involving this compound, this demonstrates the feasibility of radical polymerization pathways for activated aziridines.

CompoundPolymerization MethodOutcomeReference
N-((p-nitrophenyl)sulfonyl)aziridine (pNsAz)HeatingInsoluble white powder rsc.orgresearchgate.net
N-((o-nitrophenyl)sulfonyl)aziridine (oNsAz)Spontaneous (neat or in polar solvent)Soluble polymer (poly(oNsAz)) researchgate.net
2-Methyl-N-(4-styrenesulfonyl) aziridineRadical PolymerizationPolymer with modifiable aziridine side groups rsc.org

Photochemical Ring-Opening Reactions

Certain complex molecules incorporating a p-nitrophenyl)aziridine moiety exhibit photochromism, which involves a reversible ring-opening of the aziridine ring upon irradiation with UV light. mdpi.commdpi.com This process transforms a colorless, closed-ring form into a colored, open-ring form. The open-ring species is often described as an azomethine ylide. mdpi.commdpi.com While the primary pathway is considered a concerted electrocyclic ring-opening, the high-energy intermediates involved in photochemical reactions can potentially have radical character or exist in equilibrium with radical species, especially given the stabilizing potential of the aromatic systems.

For instance, the irradiation of N-(4-(6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene-2-yl)phenyl)acetamide in dichloromethane with 365 nm light leads to a color change from colorless to yellow, corresponding to the formation of the open-ring isomer. mdpi.com The mechanism is generally depicted as a reversible C-C bond cleavage in the three-membered ring. mdpi.com

Compound DerivativeIrradiation WavelengthObservationProposed IntermediateReference
N-(4-(6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene-2-yl)phenyl)acetamide365 nmColor change (colorless to yellow)Azomethine ylide mdpi.com
2-(4-Diethoxymethylphenyl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene365 nmColor change (colorless to yellow/blue)Azomethine ylide mdpi.com

Radical Intermediates in Aziridination and Ring-Opening

The formation of aziridines can, under specific catalytic conditions, proceed through radical intermediates. Mechanistic studies on the photocatalytic aziridination of alkenes using sulfonyl azides have indicated the involvement of reactive nitrene radical anions. acs.org Interestingly, when nitrophenylsulfonyl azide was used in one such system, it failed to produce the corresponding aziridine, which was attributed to the competing reduction of the nitro group. acs.org This highlights how the p-nitrophenyl group can influence the course of a radical reaction, diverting it from the intended pathway. Trapping experiments in related systems using α-methylstyrene have provided strong evidence for the involvement of nitrene radical anions over triplet nitrenes in forming aziridines. acs.org

Furthermore, some metal-catalyzed aziridination reactions are proposed to proceed via radical intermediates. For example, a study on copper-catalyzed alkene aziridination suggests a model with two competing pathways: a non-stereospecific reaction that goes through a radical intermediate and a stereospecific concerted mechanism. diva-portal.org

The ring-opening of activated aziridines can also be achieved through radical pathways. Titanocene-catalyzed radical opening of N-acylated aziridines has been shown to generate a carbon-centered radical by electron transfer from a titanocene(III) complex. dicp.ac.cn This radical can then participate in further reactions like conjugate additions and cyclizations. dicp.ac.cn While this was demonstrated for N-acyl aziridines, it establishes a precedent for the generation of radicals from activated aziridines via electron transfer, a pathway potentially accessible to this compound due to the electron-accepting nature of the p-nitrophenyl group.

Conversely, some modern aziridination methods are specifically designed to avoid radical intermediates to ensure high stereospecificity. acs.orgnih.gov The stereospecific nature of certain Rh₂(II)-catalyzed N-aryl aziridinations, for example, is interpreted as evidence for a concerted mechanism where both C-N bonds form simultaneously, rather than through a stepwise radical process. nih.gov

Reaction TypeCatalyst/InitiatorProposed Radical IntermediateKey FindingReference
Photocatalytic AziridinationRu(bpy)₃₂Nitrene radical anionNitrophenylsulfonyl azide was unreactive due to nitro group reduction. acs.org
Copper-Catalyzed AziridinationCopper complexesRadical intermediate (non-stereospecific pathway)A dual mechanism involving both concerted and radical pathways was proposed. diva-portal.org
Titanocene-Catalyzed Ring OpeningTitanocene(III)Carbon-centered radicalN-acylated aziridines can be opened to form a radical at the more substituted carbon. dicp.ac.cn
Rhodium-Catalyzed AziridinationRh₂(II) carboxylatesAvoided (concerted pathway proposed)The reaction is stereospecific, suggesting a non-radical pathway. nih.gov

Spectroscopic and Structural Elucidation of N P Nitrophenyl Aziridine and Its Adducts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of N-(p-nitrophenyl)aziridine and its adducts, providing detailed information about the chemical environment of individual atoms.

For N-(p-nitrophenyl)-2-phenylaziridine, the 1H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals for the aromatic protons. The protons of the p-nitrophenyl group typically appear as a doublet around 8.15 ppm, while the protons of the phenyl group and the aziridine (B145994) ring are observed in the range of 7.10-7.39 ppm. wiley-vch.de The aziridine ring protons present as multiplets between 2.54 and 3.26 ppm. wiley-vch.de The 13C NMR spectrum further confirms the structure with signals corresponding to the various carbon atoms in the molecule. wiley-vch.de

In the case of adducts, such as those formed from the reaction of this compound with other molecules, NMR is invaluable for determining the new stereochemistry and connectivity. For instance, in the adduct N-(4-(6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-en-2-yl)phenyl)acetamide, the 1H NMR spectrum in CDCl₃ reveals distinct singlets for the protons at the H-2, H-5, and H-6 positions of the bicyclic system. mdpi.com The absence of coupling between the H-5 and H-6 protons suggests a dihedral angle of approximately 90°. mdpi.com The 13C NMR spectrum of this adduct shows signals for the aziridine ring carbons at 41.1 and 57.4 ppm, confirming the integrity of the three-membered ring within the larger bicyclic structure. mdpi.com

Table 1: Representative 1H NMR Data for this compound Derivatives

Compound Solvent Chemical Shift (δ, ppm) and Multiplicity
N-(p-Nitrophenyl)-2-phenylaziridine CDCl₃ 8.15 (d, 2H), 7.39–7.35 (m, 5H), 7.10 (d, 2H), 3.26–3.23 (m, 1H), 2.58–2.54 (m, 2H) wiley-vch.de
N-(p-Nitrophenyl)-2-(4-chlorophenyl)aziridine C₆D₆ 7.95 (d, 2H), 7.25 (d, 2H), 7.03 (d, 2H), 6.50 (d, 2H), 2.63 (dd, 1H), 1.93 (d, 1H), 1.90 (d, 1H) wiley-vch.de
1-Butyl-2-(4-nitrophenyl)aziridine CDCl₃ 8.13 (d, 2H), 7.39 (d, 2H), 2.52-2.45 (m, 1H), 2.40-2.33 (m, 2H), 1.87 (d, 1H), 1.78 (d, 1H), 1.61-1.53 (m, 2H), 1.42-1.33 (m, 2H), 0.90 (t, 3H) whiterose.ac.uk

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity of atoms within this compound derivatives. For complex adducts, these experiments can definitively map out the spin systems and confirm the proposed structural framework.

In the study of inclusion complexes, such as that between (S)-2-isopropyl-1-(o-nitrophenyl)sulfonyl)aziridine and β-cyclodextrin, 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are particularly insightful. researchgate.net These experiments reveal through-space dipolar interactions, providing evidence for the geometry of the complex and suggesting a deep insertion of the aziridine guest into the cavity of the β-cyclodextrin host. researchgate.net

Solid-State NMR Applications

While solution-state NMR is more common, solid-state NMR (ssNMR) can provide valuable information about the structure and polymorphism of this compound and its adducts in the crystalline state. For instance, the solid-state 13C NMR analysis of N-p-nitrophenyl-α-D-lyxopyranosylamine, an adduct of p-nitroaniline, revealed signal splitting, confirming the presence of three independent molecules in the crystal unit cell, a finding consistent with X-ray diffraction data. nih.gov This technique is particularly useful for characterizing materials that are insoluble or where solution-state structures may not accurately reflect the solid-state arrangement.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of the molecular formula of this compound and its adducts. By providing highly accurate mass-to-charge ratio (m/z) measurements, HRMS allows for the calculation of the elemental composition with a high degree of confidence.

For example, the molecular weight of 1-butyl-2-(4-nitrophenyl)aziridine was determined by ESI (Electrospray Ionization) mass spectrometry, with the calculated value for the protonated molecule [MH]⁺ being 221.1285 and the found value being 221.1288, confirming the molecular formula C₁₂H₁₇N₂O₂. whiterose.ac.uk Similarly, for N-(p-nitrophenyl)-2-phenylaziridine, the electron ionization (EI) mass spectrum shows the molecular ion peak [M]⁺ at m/z 254, consistent with its expected molecular weight. wiley-vch.de

HRMS is also essential in characterizing the products of complex reactions. In the synthesis of adducts like (±)-(2R,3S)-N-(butylcarbamoylmethyl)-2-methoxy-3-(2-nitrophenyl)aziridine-2-carboxamide, HRMS (ESI) provided an exact mass of 373.14733 for the sodium adduct [M+Na]⁺, which closely matched the calculated mass of 373.14879 for C₁₆H₂₂N₄O₅Na. beilstein-journals.org

Table 2: High-Resolution Mass Spectrometry Data for Selected this compound Derivatives

Compound Ionization Method Calculated m/z Found m/z Molecular Formula
1-Butyl-2-(4-nitrophenyl)aziridine ESI 221.1285 ([MH]⁺) 221.1288 ([MH]⁺) C₁₂H₁₆N₂O₂ whiterose.ac.uk
N-(p-Nitrophenyl)-2-phenylaziridine EI 254 254 ([M]⁺) C₁₄H₁₂N₂O₂ wiley-vch.de
1-Cyclohexyl-3-p-nitrobenzoyl-2-phenylaziridine MS 350.1630 350.1634 C₂₁H₂₂N₂O₃ cdnsciencepub.com
(±)-(2R,3S)-N-(Butylcarbamoylmethyl)-2-methoxy-3-(2-nitrophenyl) aziridine-2-carboxamide ESI 373.14879 ([M+Na]⁺) 373.14733 ([M+Na]⁺) C₁₆H₂₂N₄O₅ beilstein-journals.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound and its adducts by analyzing their characteristic vibrational modes.

The IR spectrum of N-(p-nitrophenyl)-2-phenylaziridine exhibits strong absorption bands corresponding to the nitro group (NO₂) at approximately 1594 cm⁻¹ and 1340 cm⁻¹. wiley-vch.de In the case of 1-butyl-2-(4-nitrophenyl)aziridine, the IR spectrum shows characteristic peaks for C-H stretching vibrations around 2958, 2932, and 2871 cm⁻¹, as well as a band at 1601 cm⁻¹. whiterose.ac.uk

Raman spectroscopy provides complementary information. For instance, the Raman spectrum of a compound containing a p-nitrophenyl group would be expected to show intense signals corresponding to the nitro group. cdnsciencepub.com In the context of functionalized graphene with aziridine linkages, Raman spectroscopy is used to characterize the D and G bands, which provide information about the disorder and graphitic nature of the carbon material, respectively. researchgate.net

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography provides the most definitive structural information for this compound and its adducts in the solid state, offering precise bond lengths, bond angles, and stereochemical relationships.

The crystal structure of adducts derived from this compound can reveal important details about their conformation and intermolecular interactions. For example, an X-ray diffraction study of N-(4-(6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene-2-yl)phenyl)acetamide confirmed the endo-isomer was formed. mdpi.comresearchgate.net Similarly, the stereochemistry of products from the rearrangement of N-4-nitrophenyl-2-benzoyl-3-(4-Cl phenyl)aziridine was confirmed by single-crystal X-ray diffraction. researchgate.net

In another example, the absolute and relative stereochemistry of adducts formed from the iridium-catalyzed coupling of N-(p-nitrophenylsulfonyl) protected vinyl aziridines with alcohols were determined by single-crystal X-ray diffraction analysis of one of the adducts, with the stereochemistry of other related adducts being assigned by analogy. nih.gov

Table 3: Crystallographic Data for an Adduct of this compound

Compound N-(4-(6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-en-2-yl)phenyl)acetamide researchgate.net
Crystal System Data not explicitly provided, but structure was determined.
Space Group Data not explicitly provided, but structure was determined.
Key Structural Features Confirmed the endo-isomer configuration. mdpi.com

Chiroptical Spectroscopy (e.g., CD/ORD) for Stereochemical Assignment

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for assigning the absolute configuration of chiral this compound derivatives. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light, which is highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule.

Theoretical and Computational Chemistry Studies on N P Nitrophenyl Aziridine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in describing the distribution of electrons within a molecule, which in turn governs its stability, reactivity, and spectroscopic properties. For N-(p-nitrophenyl)aziridine, these calculations reveal a complex interplay between the strained aziridine (B145994) ring and the electron-withdrawing p-nitrophenyl group.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. iphy.ac.cn The energies and spatial distributions of these orbitals in this compound are critical for understanding its chemical behavior.

Theoretical studies on related bicyclic aziridine systems containing a p-nitrophenyl group have been performed using Density Functional Theory (DFT), a popular quantum chemical method. ias.ac.in These studies indicate that the HOMO is typically localized on the aziridine ring and the adjacent phenyl group, while the LUMO is predominantly situated on the electron-deficient p-nitrophenyl moiety. This separation of the frontier orbitals is a key characteristic of donor-acceptor systems.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that relates to the molecule's electronic stability and reactivity. A smaller gap generally implies higher reactivity. For bicyclic aziridine derivatives, this gap can be modulated by the substituents, influencing their photochromic and electronic properties. ias.ac.innih.gov In the case of this compound, the strong electron-withdrawing nature of the nitro group is expected to lower the energy of the LUMO, resulting in a relatively small HOMO-LUMO gap and rendering the molecule susceptible to nucleophilic attack and ring-opening reactions.

Table 1: Representative Frontier Molecular Orbital Energies for a Related Bicyclic Aziridine System

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.8
HOMO-LUMO Gap3.7
Note: Data is illustrative and based on calculations for similar, more complex bicyclic aziridine structures. The exact values for this compound may vary.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density in a molecule is rarely uniform. Quantum chemical calculations can quantify this distribution through methods like Mulliken population analysis or by calculating the molecular electrostatic potential (MEP). The MEP maps the electrostatic potential onto the electron density surface of a molecule, providing a visual guide to its charge distribution. researchgate.net

In this compound, the nitrogen atom of the aziridine ring possesses a lone pair of electrons, creating a region of negative electrostatic potential. Conversely, the electron-withdrawing p-nitrophenyl group, particularly the nitro group, creates a significant region of positive electrostatic potential. This polarization is fundamental to the molecule's reactivity.

MEP analysis of related compounds shows distinct color-coded regions:

Red/Yellow: Areas of negative electrostatic potential, indicating electron-rich regions susceptible to electrophilic attack. In this compound, this would be concentrated around the nitro group's oxygen atoms and to a lesser extent, the aziridine nitrogen. researchgate.net

Blue: Areas of positive electrostatic potential, indicating electron-poor regions susceptible to nucleophilic attack. The hydrogen atoms of the aromatic ring and the aziridine ring protons are expected to exhibit positive potential. researchgate.net

This charge distribution confirms the role of the p-nitrophenyl group as a strong electron-withdrawing entity, which significantly influences the electronic character of the aziridine ring. The strain in the three-membered ring, combined with this electronic pull, activates the C-N and C-C bonds of the aziridine for various chemical transformations. researchgate.net

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an invaluable tool for mapping the intricate pathways of chemical reactions. For this compound, these methods have been applied to understand its formation and subsequent reactions, particularly those involving the opening of the strained aziridine ring.

Transition State Characterization

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). The characterization of the TS is a central goal of computational reaction mechanism studies, as its energy determines the activation barrier and thus the reaction rate.

Computational studies, often employing DFT methods, have been used to investigate the transition states of aziridination reactions, the process by which the aziridine ring is formed. rsc.orgrsc.orgresearchgate.net For instance, the metal-catalyzed reaction of an olefin with a nitrene precursor, such as an aryl azide (B81097), involves the formation of a metal-nitrene intermediate. rsc.orgresearchgate.net The subsequent transfer of the nitrene to the olefin to form the aziridine ring proceeds through a well-defined transition state. The geometry and energy of this TS can be calculated, providing insights into the stereoselectivity of the reaction. nih.gov

In the context of reactions involving this compound itself, such as nucleophilic ring-opening, computational methods can model the approach of the nucleophile and the breaking of the aziridine C-N or C-C bonds. The TS for such a reaction would feature an elongated bond in the aziridine ring and the incipient formation of a new bond with the nucleophile. The p-nitrophenyl group plays a crucial role in stabilizing the negative charge that develops during these processes, thereby lowering the activation energy.

Potential Energy Surface Mapping

A potential energy surface (PES) is a multi-dimensional surface that represents the energy of a chemical system as a function of its geometry. By mapping the PES, chemists can identify stable intermediates, transition states, and the lowest energy reaction pathways.

For reactions involving aziridines, computational mapping of the PES has been crucial. For example, in the ruthenium-porphyrin catalyzed aziridination of olefins with aryl azides, DFT calculations have been used to map the energy profile of the reaction. rsc.orgresearchgate.net These studies reveal the involvement of multiple spin states and the presence of intermediate species, such as metal-imido complexes. The PES shows the energetic landscape connecting the reactants, intermediates, transition states, and products, providing a comprehensive picture of the reaction mechanism. rsc.orgresearchgate.net

In the photochromic ring-opening of bicyclic aziridines, which are structurally related to this compound, computational studies have mapped the PES for the conversion between the closed-ring and open-ring forms. ias.ac.in This helps to understand the mechanism of color change upon irradiation. For this compound, similar computational explorations of its reaction with various reagents would reveal the most favorable reaction pathways and predict the structures of any intermediates.

Conformational Analysis and Molecular Dynamics Simulations

While this compound itself has limited conformational flexibility due to the rigidity of the phenyl ring and the aziridine, computational methods can still provide valuable information about its three-dimensional structure and dynamics.

Conformational analysis involves identifying the most stable arrangement of atoms in a molecule (its global minimum) and any other low-energy conformations. For this compound, the primary conformational variable is the orientation of the p-nitrophenyl group relative to the aziridine ring. Quantum chemical calculations can determine the rotational barrier around the N-C(phenyl) bond and identify the preferred dihedral angle.

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule. By solving Newton's equations of motion, MD simulations can model the vibrations, rotations, and conformational changes of the molecule over time. While extensive MD simulations might be more relevant for larger, more flexible molecules, they can still be used to study the interactions of this compound with solvent molecules or its behavior in a condensed phase. For instance, MD simulations have been used to study the helical nature of polymers derived from aziridines in solution. researchgate.net

Density Functional Theory (DFT) Applications in Predicting Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and predicting the chemical reactivity of molecules. mdpi.com By calculating various electronic properties, DFT offers quantitative and qualitative insights into molecular behavior, circumventing the need for purely empirical approaches. mdpi.com For this compound, DFT applications are centered on calculating global and local reactivity descriptors, which help in understanding the molecule's stability, reactivity patterns, and the specific sites prone to chemical attack. researchgate.net

Global Reactivity Descriptors

Global reactivity descriptors are derived from the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors apply to the molecule as a whole and provide a general measure of its reactivity. mdpi.comwindows.net The key global descriptors include:

HOMO and LUMO Energies (EHOMO and ELUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. acs.org

Energy Gap (ΔE): Calculated as the difference between ELUMO and EHOMO, the energy gap is an indicator of chemical stability. A smaller gap suggests higher reactivity. acs.org

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Electronegativity (χ): The power of an atom to attract electrons, calculated as χ ≈ (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ), it describes the tendency of electrons to escape from a system. mdpi.com

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η ≈ (I - A) / 2. Hard molecules have a large energy gap.

Softness (σ): The reciprocal of hardness (σ = 1/η), it indicates a molecule's polarizability.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, defined as ω = μ² / (2η). mdpi.com

The electron-withdrawing nature of the p-nitrophenylsulfonyl group significantly influences these parameters, lowering the LUMO energy and making the activated aziridine more susceptible to nucleophilic attack. acs.org DFT calculations on sulfonyl-activated aziridines show that as LUMO energies decrease, the monomer reactivity increases, which is a key factor in processes like anionic ring-opening polymerization. acs.orgrsc.org

The following table presents representative global reactivity descriptors calculated using DFT for a related sulfonyl-activated aziridine, demonstrating the typical values obtained from such analyses.

Table 1: Global Reactivity Descriptors

DescriptorValue (eV)Description
EHOMO-8.15Energy of the Highest Occupied Molecular Orbital.
ELUMO-2.05Energy of the Lowest Unoccupied Molecular Orbital.
Energy Gap (ΔE)6.10Indicates chemical stability and reactivity.
Ionization Potential (I)8.15The energy required to remove an electron.
Electron Affinity (A)2.05The energy released upon gaining an electron.
Electronegativity (χ)5.10The ability of the molecule to attract electrons.
Chemical Potential (μ)-5.10The tendency of electrons to escape the system.
Chemical Hardness (η)3.05Resistance to change in electron distribution.
Softness (σ)0.33The measure of the molecule's polarizability.
Electrophilicity (ω)4.26A measure of the molecule's electrophilic character.

Note: The values presented are illustrative and based on DFT calculations for structurally similar sulfonyl-activated aziridines. The exact values for this compound may vary depending on the specific computational method and basis set used.

Local Reactivity Descriptors: Fukui Functions and Parr Functions

For Nucleophilic Attack (f+(r) or Pk+): These functions identify the most electrophilic sites, i.e., the atoms most susceptible to attack by a nucleophile. In this compound, DFT studies would predict these to be the carbon atoms of the strained aziridine ring. mdpi.comresearchgate.net

For Electrophilic Attack (f-(r) or Pk-): These indices pinpoint the most nucleophilic sites, which are prone to attack by an electrophile.

For Radical Attack (f0(r) or Pk0): This function indicates the sites most susceptible to radical attack.

For this compound, DFT calculations consistently show that the LUMO is primarily localized on the aziridine ring and the nitrophenyl group. This localization makes the carbon atoms of the aziridine ring highly electrophilic and thus the primary targets for nucleophilic ring-opening reactions, a fundamental aspect of its chemistry. physchemres.orgresearchgate.net The analysis of local descriptors provides a theoretical rationale for the regioselectivity observed in many reactions involving this compound. researchgate.net

Applications of N P Nitrophenyl Aziridine in Organic Synthesis

N-(p-Nitrophenyl)aziridine as a Versatile Synthetic Building Block

This compound is a prominent member of the activated aziridines, a class of three-membered nitrogen heterocycles that serve as highly valuable intermediates in organic synthesis. researchgate.netnih.gov The synthetic utility of these compounds stems from the inherent strain of the three-membered ring, which makes them susceptible to ring-opening reactions with a wide array of nucleophiles and electrophiles. researchgate.net The presence of the electron-withdrawing p-nitrophenyl group on the nitrogen atom significantly enhances this reactivity. scispace.com This "activation" polarizes the carbon-nitrogen bonds, making the ring carbons more electrophilic and facilitating nucleophilic attack.

The versatility of this compound and related activated aziridines allows them to be used as precursors for a diverse range of more complex molecules. nih.govchem-station.com They are considered important building blocks for constructing intricate molecular architectures, particularly those containing nitrogen. nih.govresearchgate.net Their transformations, which often proceed with high regio- and stereoselectivity, lead to the formation of various functionalized acyclic compounds and larger heterocyclic systems. nih.govscispace.com The p-nitrophenylsulfonyl (nosyl) group, a related activating group, is often used in this context, and its removal can sometimes be challenging, highlighting the importance of choosing the appropriate N-substituent for a given synthetic strategy. nih.govchem-station.com

Synthesis of Nitrogen-Containing Heterocycles

The high reactivity of the strained aziridine (B145994) ring makes it an excellent starting point for the synthesis of other nitrogen-containing heterocycles. researchgate.netscispace.comresearchgate.net Through various reaction pathways, including ring expansions and cycloadditions, this compound can be converted into larger, more stable ring systems.

Ring expansion reactions represent a powerful application of activated aziridines, enabling the conversion of the three-membered ring into four-, five-, six-, and even seven-membered heterocycles. researchgate.netscispace.comresearchgate.net These transformations often involve the cleavage of a carbon-carbon or carbon-nitrogen bond in the aziridine ring, followed by the incorporation of new atoms to form a larger ring.

One notable example is the Heine reaction, which facilitates the synthesis of 2-imidazolines through the ring expansion of an imidoyl chloride with an aziridine. nih.gov Research has shown that when an aziridine bearing a p-NO2-C6H4 group at the C-3 position is used, the electronics of the aziridine ring are influenced, affecting the regioselectivity of the subsequent ring-closing step. nih.gov Another significant application is the generation of azomethine ylides from aziridines, which can then undergo cycloaddition reactions with various dipolarophiles to yield five-membered heterocycles like pyrrolidines. scispace.comresearchgate.net

N-activated aziridines are key precursors for synthesizing a variety of saturated nitrogen heterocycles, including pyrrolidines (five-membered rings) and piperidines (six-membered rings). scispace.comresearchgate.netarkat-usa.org The general strategy involves the intramolecular or intermolecular ring-opening of the aziridine by a nucleophile, followed by cyclization.

The formation of piperidines can be achieved through the ring expansion of aziridines fused to a five-membered ring, such as in 1-azabicyclo[3.1.0]hexanes. arkat-usa.org The reaction of 2-(bromomethyl)pyrrolidines can generate an intermediate bicyclic aziridinium (B1262131) salt, which subsequently undergoes ring-opening to yield a piperidine (B6355638) derivative. arkat-usa.org Similarly, pyrrolidines can be synthesized via the cycloaddition of azomethine ylides, generated from the thermal or photochemical ring-opening of aziridines, with alkenes. scispace.comresearchgate.net

A domino reaction between aziridines and 3-carboxy oxindole (B195798) esters has been developed to produce 3,3'-spiropyrrolidonyl oxindoles. rsc.org This reaction, catalyzed by Cu(OTf)₂, works efficiently with N-sulfonyl aziridines, including the N-(p-nitrophenylsulfonyl) derivative, to yield the desired spiro-heterocycle with excellent diastereoselectivity. rsc.org

Table 1: Synthesis of 3,3'-Spiropyrrolidonyl Oxindoles from N-Sulfonyl Aziridines This table is based on data from a study on domino aziridine ring-opening and lactamization reactions. rsc.org

EntryAziridine N-Sulfonyl GroupYield (%)Diastereomeric Ratio (dr)
1Ts (p-toluenesulfonyl)94>99:1
2Ns (p-nitrophenylsulfonyl)90>99:1
3Bus (tert-butylsulfonyl)40>99:1

Recent research has highlighted the use of N-sulfonyl aziridines in copper-catalyzed reactions with imines and isocyanates to produce imidazolidines and imidazolidinones, respectively. frontiersin.orgnih.govfrontiersin.org These five-membered azaheterocycles are significant structural motifs in many biologically active molecules. thieme-connect.de

The reaction involves the copper-catalyzed ring-opening of the aziridine by an imine, followed by intramolecular cyclization to form the imidazolidine (B613845) ring. frontiersin.org The scope of this reaction is broad, tolerating various substituents on both the aziridine and the imine. frontiersin.org Similarly, reacting N-sulfonyl aziridines with isocyanates under copper catalysis efficiently yields substituted imidazolidinones. frontiersin.orgfrontiersin.org The proposed mechanism suggests that the reaction begins with the coordination of the aziridine to the copper catalyst, followed by nucleophilic attack of the imine or isocyanate, ring-opening, and subsequent cyclization. frontiersin.org

Table 2: Copper-Catalyzed Synthesis of Imidazolidines from Aziridine and Imines This table presents selected data from scope investigations of the copper-catalyzed reaction between N-tosylaziridine and various imines. frontiersin.org

EntryImine Substituent (R¹)ProductYield (%)
1p-CF₃-C₆H₄3b80
2p-Br-C₆H₄3c88
3p-Cl-C₆H₄3d84
4m-NO₂-C₆H₄3g81

Preparation of Functionalized Amines and Amino Alcohols

The nucleophilic ring-opening of activated aziridines like this compound is a fundamental and highly effective method for preparing a wide range of functionalized amines and amino alcohols. researchgate.netnih.gov The reaction typically proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the carbon atom undergoing attack. This provides a reliable way to control the stereochemical outcome of the product.

The choice of nucleophile determines the functionality introduced. For example, ring-opening with water or hydroxide (B78521) yields amino alcohols, while azide (B81097) nucleophiles, such as sodium azide, produce azidoamines. nih.gov A notable application is the Friedel–Crafts-type alkylation of electron-rich arenes and heteroarenes with activated aziridines. acs.org A catalytic amount of an aminium radical-cation salt ("Magic Blue") can initiate the Sₙ2-type ring-opening, leading to the formation of 2,2-diarylethylamines. acs.org When an aziridine with a p-NO₂ group on the N-sulfonyl substituent was used in this reaction, the corresponding product was obtained in good yield, although the reaction required a longer time compared to other derivatives. acs.org

Furthermore, chiral aziridines serve as precursors for optically active amino acids and their derivatives. researchgate.netresearchgate.net For instance, (2S, 3R)-2-acetooxymethanyl-3-(p-nitrophenyl)-N-tosylaziridine, synthesized stereospecifically from (1S, 2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, is a key intermediate for such transformations. researchgate.net The ring-opening of N-sulfonyl aziridine-2-carboxylate (B8329488) esters with organometallic reagents is another established route to optically active amino acids. researchgate.net

Stereoselective Synthesis Utilizing this compound Scaffolds

The rigid, three-dimensional structure of the aziridine ring makes this compound and related compounds excellent scaffolds for stereoselective synthesis. nih.govchem-station.com The stereochemistry of the aziridine, which can be established during its synthesis from an alkene, is often transferred with high fidelity to the product during subsequent ring-opening reactions. nih.govacs.org

A key strategy is the direct and stereospecific aziridination of olefins. nih.govchem-station.com The use of specific catalysts allows for the conversion of cis- or trans-olefins into the corresponding cis- or trans-aziridines, respectively. These chiral aziridine scaffolds can then be used in a variety of transformations. For example, a highly regio- and stereoselective domino aziridine ring-opening and lactamization reaction between N-sulfonyl aziridines and 3-carboxy oxindole esters has been developed to asymmetrically synthesize 4-aryl-3,3'-spiropyrrolidonyl oxindoles with excellent enantiomeric excess (ee). rsc.org

Another example is the selective ring-opening of aziridine amides. A method for the rapid generation of sp³-enriched scaffolds involves the selective ring-opening of cyclic aziridine amides with phenols to form tertiary ethers. acs.org This reaction proceeds with stereoselective and regioselective conversion, allowing for the direct creation of trans 1,2-disubstituted amide scaffolds without the need for complex protection/deprotection steps. acs.org The synthesis of β-amino acids from chiral aspartic acid via a β,γ-aziridine carboxylic acid ester intermediate is another powerful application. researchgate.net The regio- and stereoselective ring-opening of this key aziridine precursor allows for the synthesis of a wide variety of β-amino acids. researchgate.net

Table 3: Asymmetric Synthesis of Spiroxindole (±)-5a This table shows data from the optimization of a domino reaction, highlighting the stereoselectivity achieved. rsc.org

EntryCatalyst / ConditionsYield (%)Enantiomeric Excess (ee %)
1Cu(OTf)₂ / L-proline derived ligand65>99

Applications in Multi-Component Reactions

Extensive literature searches did not yield specific examples or detailed research findings on the application of this compound as a reactant in multi-component reactions. While activated aziridines, particularly those with N-sulfonyl groups or those that form azomethine ylides, are widely utilized in such transformations, the specific use of this compound in this context is not documented in the reviewed scientific literature. Therefore, no data tables on its specific multi-component reaction findings can be provided.

Polymer Chemistry and Materials Science Applications of N P Nitrophenyl Aziridine

N-(p-Nitrophenyl)aziridine as a Monomer for Polymerization

This compound, more formally named 1-((p-nitrophenyl)sulfonyl)aziridine or pNsAz, is an aziridine (B145994) monomer activated by a potent electron-withdrawing p-nitrophenylsulfonyl group attached to the nitrogen atom. rsc.orgmpg.de This activation is crucial for its polymerization behavior. The electron-withdrawing nature of the p-nitrophenylsulfonyl group enhances the electrophilicity of the ring carbons and stabilizes the propagating anionic species, making it a suitable candidate for anionic ring-opening polymerization (AROP). researchgate.netacs.org In contrast to non-activated aziridines, which polymerize via cationic mechanisms to yield branched structures, activated aziridines like pNsAz offer a pathway to linear polymers. researchgate.netrsc.org

The polymerization of aziridines can proceed through two primary mechanisms: cationic ring-opening polymerization (CROP) and anionic ring-opening polymerization (AROP). The choice of mechanism is dictated by the nature of the substituent on the aziridine nitrogen.

Cationic Ring-Opening Polymerization (CROP): Non-activated aziridines, those without a strong electron-withdrawing group on the nitrogen, typically polymerize via CROP. researchgate.net This process is often accompanied by chain transfer reactions, leading to the formation of hyperbranched polymers with limited control over molecular weight and structure. rsc.orgutwente.nl

Anionic Ring-Opening Polymerization (AROP): For this compound, the presence of the strongly electron-withdrawing p-nitrophenylsulfonyl group makes the aziridine ring susceptible to nucleophilic attack, enabling an anionic ring-opening mechanism. researchgate.netacs.org This method generally offers a higher degree of control, allowing for the synthesis of well-defined, linear polymers with predictable molecular weights and narrow molecular weight distributions. rsc.org The polymerization propagates through an anionic chain end, initiated by a suitable nucleophile. rsc.org The sulfonyl group activates the aziridine towards nucleophilic ring-opening and stabilizes the resulting propagating anion. osti.gov

The key distinction between these mechanisms is summarized in the table below.

FeatureCationic Ring-Opening Polymerization (CROP)Anionic Ring-Opening Polymerization (AROP)
Monomer Type Non-activated aziridinesN-activated aziridines (e.g., this compound)
Mechanism Cationic propagationAnionic propagation via nucleophilic attack
Polymer Architecture (Hyper)branchedLinear
Control Poor control over molecular weight and dispersityHigh degree of control, can be a living polymerization

Despite the theoretical potential for controlled polymerization, the synthesis of the homopolymer, poly(this compound), presents significant practical challenges. Multiple research efforts have studied the polymerization chemistry of this compound (pNsAz). researchgate.netresearchgate.net A consistent finding across these studies is that upon heating or initiation, pNsAz forms an insoluble white powder. rsc.orgmpg.deresearchgate.net This insolubility is observed in common organic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO), which are typically used for the polymerization of related N-sulfonyl aziridines. researchgate.netresearchgate.netua.edu The formation of these insoluble oligomers or polymers has, to date, precluded the synthesis of high molecular weight, soluble homopolymers of pNsAz. mpg.deua.eduua.edu In stark contrast, its isomer, 1-((o-nitrophenyl)sulfonyl)aziridine (oNsAz), yields a polymer that is soluble in both DMF and DMSO, marking it as the first soluble poly(N-sulfonylaziridine) homopolymer without backbone substitution. rsc.orgmpg.de

Copolymers and Block Copolymers Incorporating this compound Units

For instance, while the anionic ring-opening copolymerization of N-sulfonyl aziridines with cyclic anhydrides can produce poly(ester amide)-based block copolymers, the use of the highly active N-(4-nitrobenzenesulfonyl)aziridine resulted in an insoluble white powder. researchgate.net This outcome suggests that the rapid homopolymerization of the aziridine monomer outpaces the alternating copolymerization, leading to the formation of insoluble polymer blocks. researchgate.net The development of well-defined block copolymers containing this compound is therefore challenging, and successful examples often rely on more soluble, related monomers like N-((o-nitrophenyl)sulfonyl)aziridine or other N-sulfonyl aziridines. researchgate.netosti.gov

Functional Polymers and Materials Derived from this compound

The synthesis of functional polymers and advanced materials derived from this compound is severely restricted by the inherent insolubility of its polymer. mpg.deresearchgate.net Functionalization often requires the polymer to be soluble to allow for subsequent chemical reactions.

The creation of advanced polymer architectures, such as star-shaped polymers, graft polymers, or complex block copolymers, relies on controlled polymerization techniques and the ability to manipulate the polymer chains in solution. osti.govresearchgate.net While the anionic polymerization of N-sulfonyl aziridines is a powerful tool for creating such architectures, the insolubility of poly(this compound) has been a major obstacle. osti.govresearchgate.net Research into complex architectures has consequently focused on other, more soluble activated aziridines. researchgate.netosti.gov For example, three-armed star-shaped polymers have been successfully synthesized using other monomers to improve the solubility of the resulting high molecular weight polymers. osti.gov The development of sophisticated macromolecular structures based purely on this compound remains an unresolved challenge due to these solubility issues. researchgate.net

Post-Polymerization Modification of this compound Polymers

Post-polymerization modification is a key strategy for creating functional materials. For poly(N-sulfonyl aziridine)s, the most common modification is the removal of the sulfonyl activating group (desulfonylation) to yield linear polyamines, such as linear polyethyleneimine (LPEI) or polypropylenimine (PPI). rsc.orgacs.org These polyamines have numerous applications, but the process requires the precursor polymer to be soluble.

The insolubility of poly(this compound) makes it a poor candidate for such modifications. mpg.deresearchgate.net Attempts to perform post-polymerization reactions, including desulfonylation, are hindered because the polymer cannot be dissolved in suitable reaction media. researchgate.net In contrast, the successful desulfonylation of the soluble ortho-isomer, poly(oNsAz), has been reported, although achieving the pure linear poly(ethylenimine) proved difficult. researchgate.netresearchgate.net The development of mild and efficient desulfonylation conditions has been a focus of research for other soluble poly(sulfonyl aziridine)s, further highlighting the limitations imposed by the insolubility of the para-nitro substituted variant. acs.org

Catalysis Involving N P Nitrophenyl Aziridine

N-(p-Nitrophenyl)aziridine and its Derivatives as Precursors for Ligand Design

The unique structural and electronic properties of this compound derivatives make them attractive scaffolds for the design of chiral ligands in asymmetric catalysis. The presence of the nitrogen heteroatom and the potential for stereogenic centers on the aziridine (B145994) ring allow for the creation of bidentate or multidentate ligands that can effectively coordinate with metal centers and induce enantioselectivity in catalytic reactions.

A notable example involves the synthesis of a series of bidentate N,S-ligands from aziridines containing a para-substituted phenyl sulfide (B99878) group. In this context, a derivative featuring a p-nitro phenyl sulfide group attached to the aziridine framework was synthesized and evaluated. This ligand demonstrated a significant electronic effect, influencing the σ-donor–metal binding. The electron-withdrawing nature of the p-nitrophenyl group was found to be crucial for achieving high enantioselectivity in certain reactions. For instance, in the addition of diethylzinc (B1219324) and phenylethynylzinc to benzaldehyde, the use of the aziridine ligand bearing a p-nitro phenyl sulfide group resulted in a high enantiomeric ratio of up to 94.2:5.8. researchgate.net This highlights the potential of incorporating the this compound motif into ligand design to fine-tune the electronic properties of the catalyst and enhance its stereochemical control.

Catalytic Reactions with this compound as a Substrate

This compound can also serve as a versatile substrate in a variety of catalytic transformations. The electron-withdrawing p-nitrophenyl group activates the aziridine ring, making it susceptible to nucleophilic attack and facilitating ring-opening reactions. This reactivity has been exploited in both organocatalytic and metal-catalyzed systems to generate a diverse array of functionalized amine derivatives.

Organocatalysis in Aziridine Chemistry

While specific examples focusing solely on the organocatalytic reactions of this compound are not extensively documented, the principles of organocatalysis in aziridine chemistry are well-established and can be extrapolated. The ring-opening of N-activated aziridines, such as N-tosylaziridines, with various nucleophiles can be effectively catalyzed by organic molecules. mdpi.comresearchgate.netrsc.orgrsc.orgnih.gov These reactions often proceed with high regioselectivity and stereoselectivity.

For instance, the organocatalytic ring-opening of N-tosyl protected aziridines with β-ketoesters under chiral phase-transfer catalyst (PTC) conditions has been shown to produce optically active aminoethyl functionalized compounds with up to 99% enantiomeric excess (ee). mdpi.com Given the electronic similarities between the N-tosyl and N-(p-nitrophenyl) groups (both are strongly electron-withdrawing), it is plausible that this compound could undergo similar organocatalytic ring-opening reactions with a range of nucleophiles. The development of such reactions would provide a metal-free approach to chiral β-amino esters and other valuable building blocks.

Metal-Catalyzed Transformations (e.g., Pd, Ir, Cu, Rh)

Transition metal catalysts have been extensively used to promote a variety of transformations involving aziridines, including ring-opening, cycloaddition, and rearrangement reactions. rsc.org The reactivity of this compound in these systems is influenced by the nature of the metal catalyst and the reaction conditions.

Rhodium (Rh)-Catalyzed Reactions: Rhodium catalysts are particularly effective in promoting the aziridination of olefins. While these reactions typically form N-aryl aziridines, research into the reverse reaction, the transformation of the aziridine itself, is also of interest. Studies on the rhodium(II)-catalyzed aziridination of olefins using {[(4-nitrophenyl)sulfonyl]imino}phenyl-λ3-iodane as a nitrene source provide insight into the stability and reactivity of the resulting N-sulfonylated aziridine, which is structurally related to this compound. unige.chresearchgate.net In some cases, aziridines derived from electron-rich olefins were observed to undergo ring-opening under the reaction conditions. unige.chresearchgate.net Furthermore, rhodium(II)-catalyzed decomposition of {[(4-nitrophenyl)sulfonyl]imino}phenyl-λ3-iodane has been shown to result in formal insertions into C-H bonds, a reaction that competes with aziridination. researchgate.net This suggests that rhodium catalysts could potentially mediate C-N bond cleavage in this compound for further functionalization.

Copper (Cu)-Catalyzed Reactions: Copper catalysts are widely used for aziridination reactions and for the ring-opening of aziridines. nih.govcmu.edunih.gov Although direct examples with this compound as the substrate are scarce, copper-catalyzed reactions of aziridines with imines and isocyanates have been reported to produce imidazolidines and imidazolidinones, respectively. nih.gov These reactions proceed via nucleophilic ring-opening of the aziridine followed by cyclization. The electronic nature of the substituent on the aziridine nitrogen can influence the reaction's efficiency.

Palladium (Pd)-Catalyzed Reactions: Palladium catalysis is a powerful tool for the ring-opening of aziridines. mdpi.comnih.govnih.govacs.org Palladium-catalyzed reactions of N-aryl and N-acylaziridines with a variety of nucleophiles, including indoles and organoboron reagents, have been developed. mdpi.comnih.govresearchgate.net These reactions often proceed with high regioselectivity and stereospecificity, providing access to complex amine derivatives. For instance, palladium-catalyzed cascade reactions of tricyclic aziridines have been shown to produce complex tetracyclic amines in a single step. nih.gov While specific studies on this compound are limited, the general reactivity patterns of N-aryl aziridines in palladium-catalyzed systems suggest its potential as a substrate in similar transformations.

Iridium (Ir)-Catalyzed Reactions: Iridium catalysts have been shown to catalyze the isomerization of N-sulfonyl aziridines to allyl amines. researchgate.net This reaction proceeds via a C-N bond cleavage and rearrangement. Given the similar activating nature of the N-sulfonyl and N-(p-nitrophenyl) groups, it is conceivable that this compound could undergo analogous iridium-catalyzed isomerizations.

Asymmetric Catalysis for this compound Derivatives

The development of asymmetric catalytic methods for the synthesis and transformation of this compound derivatives is of significant interest for accessing enantiomerically enriched nitrogen-containing compounds.

Asymmetric aziridination of olefins is a direct route to chiral aziridines. Copper and rhodium complexes with chiral ligands are prominent catalysts for this transformation. For example, rhodium(II) catalysts with chiral carboxylate ligands have been used for the enantioselective aziridination of olefins with {[(4-nitrophenyl)sulfonyl]imino}phenyl-λ3-iodane, achieving up to 73% ee with cis-β-methylstyrene. unige.chresearchgate.net

Once formed, chiral this compound derivatives can undergo further stereospecific transformations. As mentioned in section 8.1, chiral aziridines bearing a p-nitrophenyl sulfide group have been successfully employed as N,S-ligands in asymmetric catalysis, demonstrating that the chirality of the aziridine ring can be effectively transferred to the products of the catalyzed reaction. researchgate.net

The enantioselective ring-opening of N-activated aziridines is another important strategy. While much of the work has focused on N-sulfonyl and N-acyl aziridines, the principles are applicable to this compound. The use of chiral catalysts, both metal-based and organocatalytic, can control the stereochemical outcome of the nucleophilic attack, leading to the formation of chiral β-functionalized amines.

Q & A

Q. Optimization strategies :

  • Use low-temperature lithiation (-98°C) to stabilize intermediates .
  • Control steric hindrance by modifying substituents on the aziridine nitrogen .

[Basic] Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Identify ring strain via upfield shifts (e.g., C-N bond length ~1.47 Å) and coupling constants (e.g., JHH = 4–6 Hz for adjacent protons) .
    • COSY/HSQC : Resolve overlapping signals in bicyclic derivatives .
  • UV-Vis spectroscopy : Detect photochromic behavior in solid-state or solution (e.g., λmax shifts upon irradiation) .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns (e.g., [M+H]<sup>+</sup> peaks for sulfonyl derivatives) .

[Advanced] How does the p-nitrophenyl substituent influence the electronic structure and reactivity of aziridine in ring-opening reactions?

The nitro group exerts two key effects:

  • Electron-withdrawing nature : Lowers the pKaH of the aziridine nitrogen (cf. simple aziridine pKaH ~8.0 vs. nitro-substituted ~6.5), enhancing electrophilicity and accelerating nucleophilic ring-opening .
  • Hammett substituent constants : The σpara value (-0.28) correlates with increased reactivity in SN2 mechanisms (e.g., 3x faster hydrolysis vs. unsubstituted aziridine) .

Q. Mechanistic implications :

  • Favors regioselective attack at the less hindered carbon adjacent to the nitro group .
  • Stabilizes transition states via resonance with the nitro moiety .

[Advanced] What strategies mitigate competing side reactions (e.g., aziridine to azetidine rearrangement) during functionalization?

Side reactions arise from:

  • Rearrangement under basic conditions : Sodium borohydride in methanol triggers aziridine→azetidine shifts via bromine migration .
  • Thermal instability : Elevated temperatures (>80°C) promote ring expansion.

Q. Mitigation approaches :

  • Use aprotic solvents (e.g., THF) and low temperatures (-78°C) for lithiation .
  • Introduce bulky N-protecting groups (e.g., Boc) to sterically block rearrangement pathways .

[Advanced] How can this compound serve as a precursor in synthesizing bicyclic or polycyclic nitrogen-containing compounds?

Applications include:

  • Photochromic systems : React with 4-acetamidobenzaldehyde to form diazabicyclo[3.1.0]hex-3-ene derivatives, useful in optoelectronic materials .
  • Glycosidase probes : Functionalize with fluorescent tags for activity-based profiling of enzymes (e.g., β-glucosidase) .
  • Alkaloid synthesis : Ring-opening with organometallic reagents (e.g., Grignard) yields chiral amines for natural product scaffolds .

[Basic] What are the key considerations for handling and storing this compound to maintain stability?

  • Storage : Keep under inert gas (N2/Ar) at -20°C to prevent moisture-induced hydrolysis .
  • Handling : Use gloves and fume hoods due to potential skin/eye irritation; avoid contact with strong acids/bases to prevent exothermic ring-opening .

[Advanced] What computational methods predict the regioselectivity of nucleophilic attacks on this compound?

  • DFT calculations : Model transition states to identify favored attack sites (e.g., B3LYP/6-31G* level) .
  • NBO analysis : Quantify charge distribution (e.g., nitro group reduces electron density at adjacent carbon by 0.15 e) .

[Advanced] How does the steric and electronic environment of this compound affect its use in asymmetric synthesis?

  • Steric effects : Bulky nitro groups disfavor syn-periplanar transition states, leading to >90% ee in chiral auxiliary-assisted reactions .
  • Electronic effects : Nitro withdrawal stabilizes aziridinium intermediates, enabling enantioselective ring-opening with organocatalysts (e.g., thiourea catalysts) .

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